molecular formula C17H27NO5Si B2965050 N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine CAS No. 146346-84-1

N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine

Cat. No.: B2965050
CAS No.: 146346-84-1
M. Wt: 353.49
InChI Key: WNDGUJLHARCBKY-AWEZNQCLSA-N
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Description

N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine is a compound that features both benzyloxycarbonyl and tert-butyldimethylsilyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine typically involves multiple steps:

    Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

    Protection of the Amino Group: The amino group is protected by reacting L-serine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. This step is also performed in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine can undergo various types of chemical reactions, including:

    Deprotection Reactions: The benzyloxycarbonyl and tert-butyldimethylsilyl groups can be removed under specific conditions to yield the free amino and hydroxyl groups, respectively.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protecting groups are replaced by other functional groups.

Common Reagents and Conditions

    Deprotection of Benzyloxycarbonyl Group: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid.

    Deprotection of tert-Butyldimethylsilyl Group: Treatment with fluoride ions, typically using tetrabutylammonium fluoride (TBAF).

Major Products

The major products formed from these reactions are L-serine derivatives with different functional groups, depending on the reagents and conditions used.

Scientific Research Applications

N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine primarily involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during chemical synthesis, allowing for selective reactions at other functional groups. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-serine: Lacks the tert-butyldimethylsilyl group, making it less versatile in certain synthetic applications.

    O-tert-Butyldimethylsilyl-L-serine: Lacks the benzyloxycarbonyl group, limiting its use in peptide synthesis.

Uniqueness

N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine is unique due to the presence of both protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This dual protection allows for more complex and precise chemical manipulations compared to similar compounds .

Properties

IUPAC Name

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5Si/c1-17(2,3)24(4,5)23-12-14(15(19)20)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDGUJLHARCBKY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.50 g (6.27 mmol) of N-[(benzyloxy)carbonyl]-(DL)-serine was dissolved in 10 ml of N,N-dimethylformamide. 885 mg (13.2 mmol) of imidazole and 1.98 g (13.2 mmol) of t-butyldimethylchlorosilane were added to the obtained solution at 0° C., and they were stirred overnight. Water was added to the reaction mixture and they were stirred for 10 minutes. After extracting with ethyl acetate 3 times followed by the drying over anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
885 mg
Type
reactant
Reaction Step Two
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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